N-(2-cyanophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-cyanophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class of compounds, which are characterized by a pyridine core substituted with an amide group at position 3 and a ketone at position 2. The compound’s structure includes a 4-fluorobenzyl group at position 1 and a 2-cyanophenyl substituent on the amide nitrogen. The cyano group is a strong electron-withdrawing moiety, which may enhance binding affinity or metabolic stability compared to other analogs.
Properties
IUPAC Name |
N-(2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c21-16-9-7-14(8-10-16)13-24-11-3-5-17(20(24)26)19(25)23-18-6-2-1-4-15(18)12-22/h1-11H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVNNISIILGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 125971-96-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through an analysis of its structural properties, pharmacological effects, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C26H24FNO3, with a molecular weight of 417.47 g/mol. The compound features a dihydropyridine core that is substituted with a cyanophenyl group and a fluorobenzyl moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FNO3 |
| Molecular Weight | 417.47 g/mol |
| Boiling Point | Not available |
| Number of Heavy Atoms | 31 |
| Number of Aromatic Heavy Atoms | 18 |
| Number of Rotatable Bonds | 9 |
| Number of H-bond Acceptors | 4 |
| Number of H-bond Donors | 1 |
Research indicates that compounds similar to this compound may exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the dihydropyridine structure is often associated with calcium channel blocking activity and modulation of neurogenic inflammation.
Anticancer Activity
A study on related dihydropyridines demonstrated their ability to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This suggests that this compound may similarly affect tumor cell viability.
Case Study: Apoptosis Induction
In vitro studies showed that derivatives of dihydropyridine compounds could significantly reduce cell viability in HeLa cells through apoptosis induction mechanisms. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in macrophage cell lines.
Case Study: Inhibition of Cytokine Release
In experiments involving RAW264.7 macrophages, compounds similar to this compound demonstrated a significant reduction in nitric oxide (NO) production and other inflammatory mediators when treated with concentrations ranging from 5 to 50 µM.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold allows extensive substitutions to tune physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Common 4-Fluorobenzyl Motif : The 4-fluorobenzyl group at position 1 is shared with several analogs (e.g., C6 , B7 ), suggesting its role in target engagement, possibly through hydrophobic interactions or π-stacking.
Amide-N Substituent Diversity: Electron-withdrawing groups (e.g., cyano, nitro, trifluoromethyl) are linked to enhanced stability or binding specificity. Bulky groups (e.g., cycloheptyl in C6 ) may limit membrane permeability but improve target selectivity. Polar substituents (e.g., methoxy in C6 , acetyl in ) modulate solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
